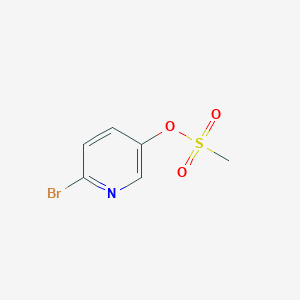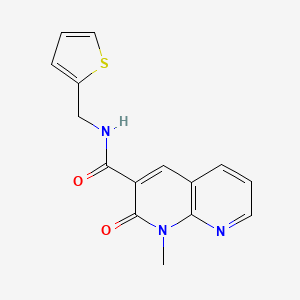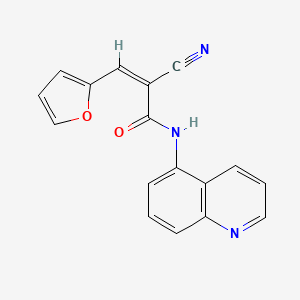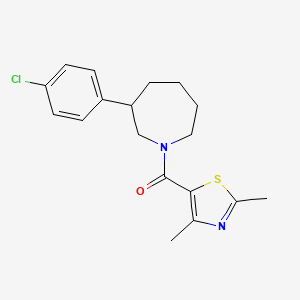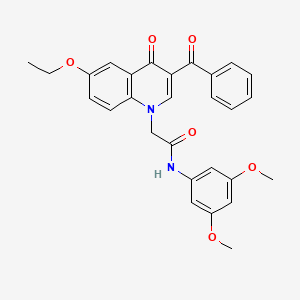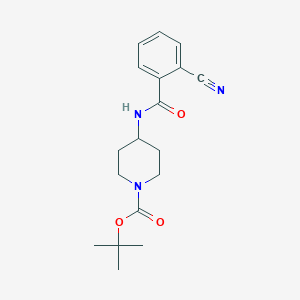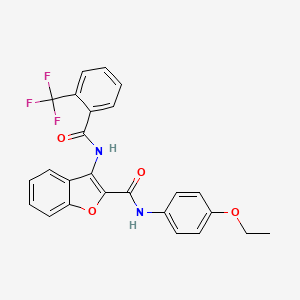
N-(4-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Benzofuran derivatives are recognized for their significant antimicrobial properties. They have been identified as potent antimicrobial agents against various strains of bacteria and fungi. This antimicrobial activity is attributed to the benzofuran core structure, which can interfere with the microbial cell wall synthesis or DNA replication processes (Hiremathad et al., 2015).
In the realm of oncology, benzofuran compounds have shown promise as anticancer agents. They exert cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancers. The anticancer activity is often related to the ability of these compounds to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways essential for cancer cell survival (Hiremathad et al., 2015).
Enzyme Inhibitory Effects
Benzofuran derivatives have been explored for their enzyme inhibitory activities, targeting enzymes crucial in disease pathogenesis. For example, certain benzofuran compounds have been identified as inhibitors of acetylcholinesterase, an enzyme associated with the progression of Alzheimer's disease. By inhibiting this enzyme, benzofuran derivatives may offer therapeutic benefits in managing Alzheimer's and other neurodegenerative conditions (Dawood, 2019).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-2-33-16-13-11-15(12-14-16)29-24(32)22-21(18-8-4-6-10-20(18)34-22)30-23(31)17-7-3-5-9-19(17)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIUOYUHJMMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2664088.png)
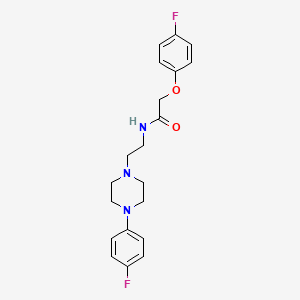
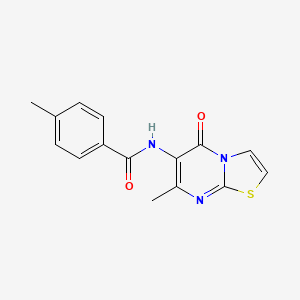
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2664098.png)
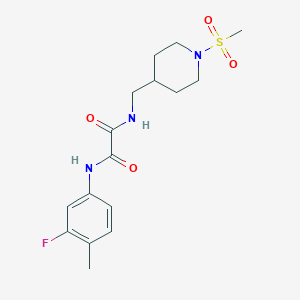
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664100.png)
![6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2664101.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2664102.png)
